molecular formula C29H30N4O7 B2741867 4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide CAS No. 1184992-93-5

4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide

Cat. No. B2741867
CAS RN: 1184992-93-5
M. Wt: 546.58
InChI Key: NKWKOMAVQJJTOE-UHFFFAOYSA-N
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Description

4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide is a useful research compound. Its molecular formula is C29H30N4O7 and its molecular weight is 546.58. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

The compound has been found to possess antitumor properties, particularly inhibiting the metastasis of breast, skin (melanoma), and ovarian cancer in mice . This makes it a potential candidate for cancer therapeutics or adjuvants .

Sigma-2 Receptor Ligands

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, which the compound belongs to, have demonstrated high affinities and selectivities for sigma-2 receptors . These ligands have been used extensively as study tools in various tumor imaging and therapy .

Synthesis of Coenzyme Q Analogues

The compound can be used as an intermediate for the synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths . These analogues are important in cancer-related studies .

Synthesis of Tetrahydroisoquinoline Derivatives

The compound can be used in the synthesis of chiral tetrahydroisoquinoline derivatives . These derivatives have diverse broad-spectrum biological activity and are employed in medicinal chemistry .

Synthesis of β-Lactam Antibiotics

β-Lactams are important compounds that attract a huge amount of interest for both synthetic and pharmaceutical applications . The compound could potentially be used in the synthesis of these antibiotics .

Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors

Optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from the compound, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

properties

IUPAC Name

4-[[6,7-dimethoxy-1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxo-6H-quinazolin-1-ium-3-yl]methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O7/c1-30-27(35)20-10-8-18(9-11-20)16-33-28(36)22-13-24(39-3)25(40-4)14-23(22)32(29(33)37)17-26(34)31-15-19-6-5-7-21(12-19)38-2/h5-14,24H,15-17H2,1-4H3,(H-,30,31,34,35)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXYIHBIXCQNAC-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(C(=CC3=[N+](C2=O)CC(=O)NCC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N4O7+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide

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